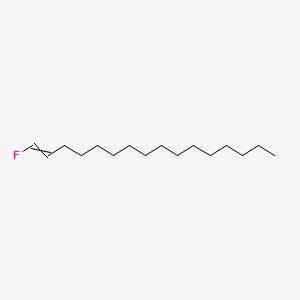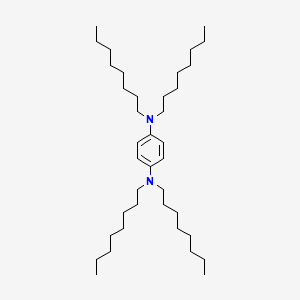
1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone is a synthetic ketone fragrance compound known for its woody, slightly ambergris odor. It is commonly used as a fragrance ingredient in perfumes, laundry products, and cosmetics . This compound is also known by various commercial trade names such as Iso E Super, Iso Gamma Super, and Amberonne .
Vorbereitungsmethoden
The industrial production of 1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride to form a monocyclic intermediate. This intermediate is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst ensures the acetyl group is at position 2 of the resulting cyclohexene adduct .
Analyse Chemischer Reaktionen
1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor for the delivery of organoleptic and antimicrobial compounds.
Biology: The compound’s fragrance properties make it useful in studying olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Wirkmechanismus
The mechanism of action of 1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its woody, ambergris-like scent . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Vergleich Mit ähnlichen Verbindungen
1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone is unique due to its specific structure and odor profile. Similar compounds include:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Known for its similar structure and fragrance properties.
2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene: Another compound with a similar structure used in fragrance applications.
These compounds share structural similarities but differ in their specific odor profiles and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
68311-19-3 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-(2,3,5,5-tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H24O/c1-11-9-14-13(7-6-8-15(14,3)4)10-16(11,5)12(2)17/h6-7,10-11,14H,8-9H2,1-5H3 |
InChI-Schlüssel |
OJBDIOZEYSTKHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(=CC1(C)C(=O)C)C=CCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


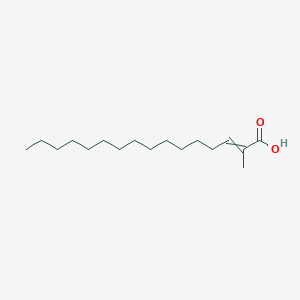
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
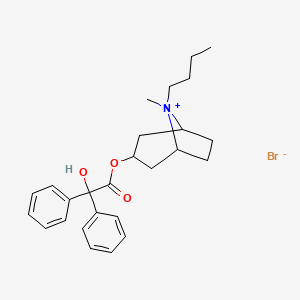

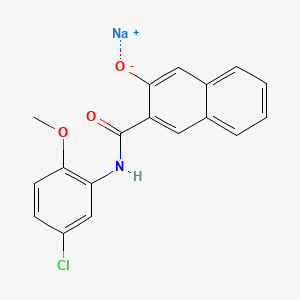
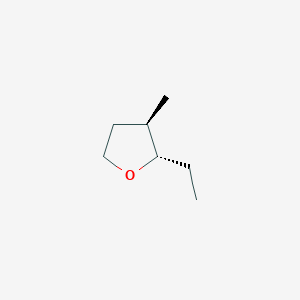
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)


![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)

